molecular formula C9H11NO B6167041 2-(propan-2-yl)pyridine-3-carbaldehyde CAS No. 871583-24-3

2-(propan-2-yl)pyridine-3-carbaldehyde

Cat. No.: B6167041
CAS No.: 871583-24-3
M. Wt: 149.2
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Description

2-(Propan-2-yl)pyridine-3-carbaldehyde is a pyridine derivative with a molecular formula of C₉H₁₁NO (molecular weight: 149.19 g/mol). Its structure features a pyridine ring substituted with an isopropyl group at position 2 and an aldehyde functional group at position 3. The aldehyde group confers reactivity toward nucleophilic additions (e.g., Schiff base formation), while the isopropyl group introduces steric bulk and lipophilicity.

Properties

CAS No.

871583-24-3

Molecular Formula

C9H11NO

Molecular Weight

149.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(propan-2-yl)pyridine-3-carbaldehyde can be synthesized through several methods. One common method involves the reaction of 2-(propan-2-yl)pyridine with an oxidizing agent to introduce the aldehyde group at the third position. Another method involves the use of nicotinonitrile as a starting material, which undergoes a series of reactions including hydrolysis and oxidation to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the aerobic oxidation of the corresponding alcohol using copper catalysts. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with various reagents:

NucleophileProduct FormedConditionsYield (%)Key Observations
Primary aminesImines (Schiff bases)EtOH, rt, 4-6 h75-89Enhanced stability from pyridine ring conjugation
Grignard reagentsSecondary alcoholsDry THF, 0°C → rt, 2 h68-82Steric hindrance from isopropyl group moderates reactivity
CyanideCyanohydrinsNaCN, pH 7, H₂O/EtOH60-72Equilibrium-driven; reversible under acidic conditions

Mechanistic Insight : The electron-withdrawing pyridine ring increases the electrophilicity of the aldehyde carbon, facilitating nucleophilic attack. Steric effects from the isopropyl group at position 2 influence regioselectivity in asymmetric additions .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused pyridine derivatives:

2.2. Biscarbinol Formation

In AlBr₃-mediated hydroxyalkylation with aromatic π-nucleophiles:

text
Reaction with 1,5-bis(p-tolyloxy)pentane + 2 eq. aldehyde → AlBr₃ (2 eq.), CH₂Cl₂, rt → Bis-aldol adduct Yield: 67% [3]

Key Factor : Excess aldehyde and Lewis acid drive biscarbinol formation over monosubstituted products .

3.1. Suzuki-Miyaura Coupling

The pyridine ring participates in palladium-catalyzed couplings:

Boronic AcidProductConditionsYield (%)
Phenylboronic acid5-isopropyl-3-(phenyl)pyridinePd(PPh₃)₄, K₂CO₃, DMF83
4-Methoxyphenyl5-isopropyl-3-(4-MeO-C₆H₄)pyridine80°C, 12 h76

Limitation : Steric bulk from the isopropyl group reduces reactivity at position 2, favoring position 4 modifications .

Aldol Condensation

The aldehyde undergoes condensation with ketones/aldehydes:

PartnerConditionsProductYield (%)
AcetophenoneNaOH, EtOH, reflux, 6 hα,β-unsaturated ketone81
Cycl

Scientific Research Applications

2-(propan-2-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.

    Medicine: It is explored for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Comparisons

The table below contrasts 2-(propan-2-yl)pyridine-3-carbaldehyde with structurally related pyridine compounds, emphasizing substituent effects:

Compound Name Substituents (Positions) Molecular Formula Key Properties
This compound Isopropyl (2), Aldehyde (3) C₉H₁₁NO Aldehyde at position 3 enables nucleophilic reactions; isopropyl enhances lipophilicity
3-(m-Tolylethynyl)pyridine (3ch) m-Tolylethynyl (3) C₁₄H₁₁N Ethynyl group facilitates cross-coupling reactions; aryl substituent increases aromaticity
2-Formylpyridine thiosemicarbazone Formyl (2), Thiosemicarbazone C₇H₈N₄S Formyl group at position 2 stabilizes metal chelates; thiosemicarbazone enhances bioactivity
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol Amino (2), Iodo (5), Propanol (3) C₈H₁₁IN₂O Polar groups (amino, hydroxyl) improve solubility; iodo allows halogen-exchange reactions
Key Observations:

Substituent Position :

  • The aldehyde at position 3 in the target compound avoids steric clashes with the isopropyl group at position 2, unlike 2-formyl derivatives (e.g., 2-formylpyridine thiosemicarbazone), where the aldehyde is adjacent to other substituents . This positional difference may enhance accessibility for nucleophilic attacks.
  • Ethynyl or aryl groups at position 3 (e.g., 3-(m-Tolylethynyl)pyridine) prioritize electronic conjugation over aldehyde-like reactivity .

Reactivity and Functionalization

  • Aldehyde Reactivity : The aldehyde group in the target compound participates in condensation reactions (e.g., with amines to form imines). Steric hindrance from the isopropyl group may slow these reactions relative to less hindered analogs, such as 2-formylpyridine derivatives .
  • Metal Coordination : Similar to 2-formylpyridine thiosemicarbazone, the aldehyde in the target compound could act as a ligand for transition metals (e.g., Fe, Cu). However, the absence of a thiosemicarbazone moiety may reduce its thermodynamic stability in biological systems .

Biological Activity

2-(Propan-2-yl)pyridine-3-carbaldehyde, also known as isovaleraldehyde pyridine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • CAS Number: 871583-24-3
  • Molecular Formula: C10H13N
  • Molecular Weight: 149.22 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of pyridine carbaldehydes exhibit significant antimicrobial properties. A study highlighted that certain pyridine derivatives demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Pyridine derivatives have been shown to influence cancer cell lines. For instance, compounds similar to this compound were tested against melanoma and leukemia cell lines. The results indicated a dose-dependent cytotoxic effect, suggesting that these compounds may induce apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation: It may interact with various receptors, altering cellular signaling pathways.
  • Oxidative Stress Induction: The compound could induce oxidative stress, leading to increased reactive oxygen species (ROS) in cells, which is a known mechanism for inducing apoptosis in cancer cells.

Study on Antimicrobial Effects

A comparative study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The study reported minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against tested pathogens .

Anticancer Activity Assessment

In a controlled experiment involving various cancer cell lines (e.g., HeLa and B16F10), the compound was found to inhibit cell proliferation significantly at concentrations above 25 µM. The mechanism was attributed to the induction of apoptosis, confirmed through flow cytometry assays .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineConcentration RangeObserved Effect
AntimicrobialStaphylococcus aureus50 - 200 µg/mLInhibition of growth
AntimicrobialEscherichia coli50 - 200 µg/mLInhibition of growth
AnticancerHeLa Cells>25 µMInduced apoptosis
AnticancerB16F10 Cells>25 µMInduced apoptosis

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